molecular formula C18H27N3O3 B3027120 tert-Butyl 4-(3-o-tolylureido)piperidine-1-carboxylate CAS No. 1233953-15-5

tert-Butyl 4-(3-o-tolylureido)piperidine-1-carboxylate

Cat. No.: B3027120
CAS No.: 1233953-15-5
M. Wt: 333.4
InChI Key: KPXAXQGXZBMNBP-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-o-tolylureido)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H27N3O3 and a molar mass of 333.43 g/mol . It is a piperidine derivative that features a tert-butyl ester group and a tolylureido moiety. This compound is often used as an intermediate in organic synthesis and pharmaceutical research.

Scientific Research Applications

tert-Butyl 4-(3-o-tolylureido)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of biological pathways and enzyme interactions.

    Medicine: It serves as a precursor in the development of potential therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Safety and Hazards

According to the safety data sheet, if inhaled or if it comes into contact with skin, eyes, or if swallowed, medical attention may be required . It is advised to keep away from heat/sparks/open flames/hot surfaces .

Biochemical Analysis

Biochemical Properties

tert-Butyl 4-(3-o-tolylureido)piperidine-1-carboxylate: plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols This interaction can inhibit the enzyme’s activity, leading to changes in the levels of epoxides and diols in the body

Cellular Effects

The effects of This compound on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with soluble epoxide hydrolase can modulate inflammatory responses and protect against hypertension Moreover, it may affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism

Molecular Mechanism

At the molecular level, This compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of soluble epoxide hydrolase by binding to its active site, preventing the enzyme from catalyzing the conversion of epoxides to diols . This inhibition can lead to an accumulation of epoxides, which have various biological effects. Additionally, it may interact with other enzymes and proteins, influencing their activity and leading to changes in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that its effects on cellular function can vary, with some effects diminishing over time as the compound degrades.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory properties and protection against hypertension . At higher doses, it may cause toxic or adverse effects, including potential damage to organs and tissues. Threshold effects have been observed, where the compound’s effectiveness plateaus or decreases beyond a certain dosage.

Metabolic Pathways

This compound: is involved in various metabolic pathways. It interacts with enzymes such as soluble epoxide hydrolase, influencing the metabolism of epoxides to diols . This interaction can affect metabolic flux and the levels of metabolites in the body. Additionally, it may be metabolized by other enzymes, leading to the formation of different metabolites with varying biological activities.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are crucial for its activity. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells . Its distribution can affect its effectiveness and potential side effects, as different tissues may have varying levels of the compound.

Subcellular Localization

This compound: is localized within specific subcellular compartments, which can influence its activity and function. It may be directed to certain organelles or compartments through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall effectiveness in modulating cellular processes.

Preparation Methods

The synthesis of tert-Butyl 4-(3-o-tolylureido)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with isocyanates. One common method involves the reaction of 4-piperidone with tert-butyl isocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-(3-o-tolylureido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Comparison with Similar Compounds

tert-Butyl 4-(3-o-tolylureido)piperidine-1-carboxylate can be compared with similar compounds such as:

These comparisons highlight the unique structural features and applications of this compound.

Properties

IUPAC Name

tert-butyl 4-[(2-methylphenyl)carbamoylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-13-7-5-6-8-15(13)20-16(22)19-14-9-11-21(12-10-14)17(23)24-18(2,3)4/h5-8,14H,9-12H2,1-4H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXAXQGXZBMNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601128962
Record name 1,1-Dimethylethyl 4-[[[(2-methylphenyl)amino]carbonyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601128962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233953-15-5
Record name 1,1-Dimethylethyl 4-[[[(2-methylphenyl)amino]carbonyl]amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233953-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[[[(2-methylphenyl)amino]carbonyl]amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601128962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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